

A Comparative Guide to the Detection and Quantification of Sofosbuvir Impurity G

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the determination of **Sofosbuvir impurity G**, a critical diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. The detection and quantification of this impurity are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. This document outlines the regulatory context, compares two prominent analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—and provides detailed experimental protocols.

Regulatory Landscape for Sofosbuvir Impurities

The acceptable levels of impurities in a drug product are governed by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3B(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are determined by the maximum daily dose of the drug. For Sofosbuvir, the usual adult dose is 400 mg administered orally once a day.[1][2][3][4][5] Based on this dosage, the following thresholds for impurities apply:



Threshold	Limit
Reporting Threshold	0.10%
Identification Threshold	0.20%
Qualification Threshold	0.20%

These thresholds underscore the necessity for sensitive and accurate analytical methods capable of detecting and quantifying **Sofosbuvir impurity G** at levels well below these limits.

Comparative Analysis of Analytical Methods

This section details two robust methods for the analysis of **Sofosbuvir impurity G**: a validated RP-HPLC method and a stability-indicating UPLC method.

Parameter	RP-HPLC Method	UPLC Method
Instrumentation	High-Performance Liquid Chromatography	Ultra-Performance Liquid Chromatography
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm	Waters X-Bridge BEH C18, 100 × 4.6 mm, 2.5 μm
Mobile Phase	Isocratic: 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)	Gradient: Acetonitrile and 0.1% formic acid
Flow Rate	1.0 mL/min	0.6 mL/min
Detection	UV at 260 nm	UV at 260 nm
LOD for Impurity G	0.03% (0.12 μg)	Not explicitly reported for Impurity G
LOQ for Impurity G	0.10% (0.375 μg)	Not explicitly reported for Impurity G

Sofosbuvir Impurity G (CAS: 1337482-15-1), a diastereoisomer of Sofosbuvir, possesses the same molecular formula (C22H29FN3O9P) and molecular weight (529.45 g/mol).[6][7][8] The



RP-HPLC method described demonstrates sufficient sensitivity to meet the ICH reporting threshold of 0.10%.

Experimental Protocols

Detailed methodologies for the RP-HPLC and UPLC methods are provided below to facilitate replication and implementation in a laboratory setting.

RP-HPLC Method for the Quantification of Sofosbuvir Impurity G

This method is adapted from a validated study for the estimation of Sofosbuvir and its process-related impurities.[2][5]

- a) Instrumentation and Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II HPLC with a Diode Array Detector.
- Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm).
- Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Injection Volume: 20 μL.
- Detection Wavelength: 260 nm.
- b) Preparation of Solutions:
- Diluent: A mixture of water and acetonitrile (50:50 v/v).
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and **Sofosbuvir Impurity G** reference standards in the diluent to obtain a known concentration.



- Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to achieve a target concentration.
- c) System Suitability:
- Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
- The theoretical plates for the Sofosbuvir and Impurity G peaks should be greater than 2000.
- The tailing factor for both peaks should be not more than 2.0.
- d) Limit of Detection (LOD) and Limit of Quantification (LOQ):
- The LOD for the "phosphoryl impurity," which is understood to be Impurity G, was reported as 0.03% (0.12 μg).[2]
- The LOQ for the same impurity was reported as 0.10% (0.375 μg).[2][5]

UPLC Method for the Analysis of Sofosbuvir and its Degradation Products

This stability-indicating method is suitable for separating Sofosbuvir from its potential impurities and degradation products.[4]

- a) Instrumentation and Chromatographic Conditions:
- Instrument: Waters UPLC system with a photodiode array detector.
- Column: Waters X-Bridge BEH C18 (100 × 4.6 mm, 2.5 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:



Time (min)	%B
0	10
0.8	10
1.5	35
6.5	90
8.0	90
8.1	10

| 10.0| 10 |

Flow Rate: 0.6 mL/min.

• Column Temperature: 35°C.

Injection Volume: 2.5 μL.

• Detection Wavelength: 260 nm.

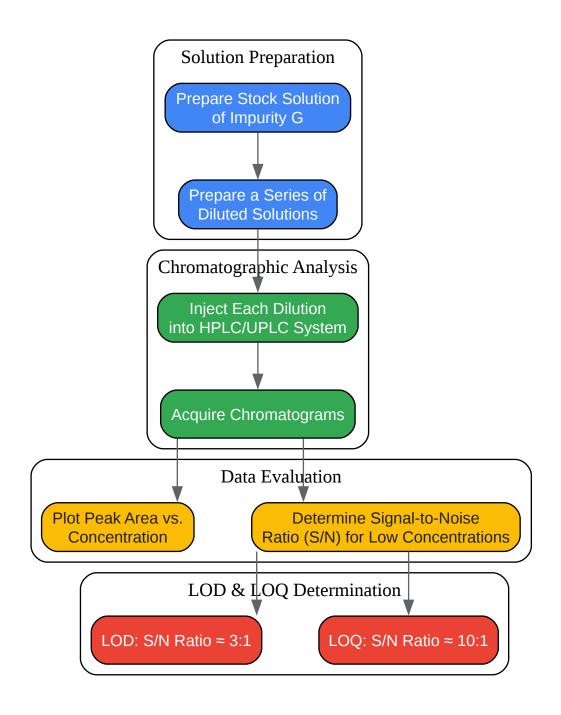
b) Preparation of Solutions:

- Diluent: A suitable mixture of mobile phase components, such as 50:50 water:acetonitrile.
- Standard and Sample Solutions: Prepare as described in the RP-HPLC method.
- c) System Suitability:
- Assess system suitability based on parameters such as peak resolution, theoretical plates, and tailing factor to ensure adequate performance.
- d) Limit of Detection (LOD) and Limit of Quantification (LOQ):
- While this study identified several degradation products, specific LOD and LOQ values for Sofosbuvir Impurity G were not reported.[4] However, the high sensitivity of UPLC suggests that low detection and quantification limits are achievable.



Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of an impurity in a drug substance.



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Caption: Workflow for LOD and LOQ Determination of Sofosbuvir Impurity G.



Conclusion

Both the RP-HPLC and UPLC methods presented are suitable for the analysis of Sofosbuvir and its impurities. The RP-HPLC method provides validated LOD and LOQ values for Impurity G, demonstrating its suitability for routine quality control and compliance with regulatory requirements. The UPLC method offers the advantages of higher resolution and faster analysis times, making it a powerful tool for stability studies and the identification of unknown degradation products. The choice of method will depend on the specific requirements of the analysis, including the need for validated quantitative data versus the need for high-throughput screening and comprehensive impurity profiling.

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